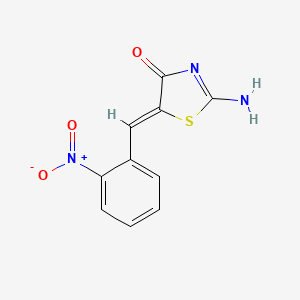
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of acetanilide derivatives and is a potent inducer of tumors in laboratory animals.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide exerts its carcinogenic effects by inducing DNA damage and mutations in the target cells. This compound is metabolized in the liver to form reactive intermediates, which can react with DNA and form covalent adducts. These adducts can cause DNA strand breaks, base substitutions, and other types of mutations. The mutated cells can then proliferate and form tumors.
Biochemical and Physiological Effects:
This compound can induce tumors in a wide range of tissues, including skin, mammary gland, lung, liver, and forestomach. The carcinogenic effects of this compound are dose-dependent and can be modulated by various factors, such as age, sex, and genetic background. This compound can also affect the immune system, the endocrine system, and the metabolism of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide is a well-established chemical carcinogen that has been extensively used in laboratory animal studies. This compound can induce tumors with high efficiency and reproducibility, and the tumors can be easily monitored and analyzed. However, this compound has some limitations, such as the lack of specificity for certain tissues, the potential for toxicity and side effects, and the difficulty in extrapolating the results to human carcinogenesis.
Orientations Futures
There are several future directions for 2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide research. One direction is to investigate the molecular mechanisms of this compound-induced carcinogenesis, such as the role of DNA repair, cell cycle regulation, and apoptosis. Another direction is to study the interactions between this compound and other environmental factors, such as radiation, pollution, and diet. A third direction is to develop new animal models and experimental systems to improve the relevance and translatability of this compound research to human cancer. Finally, there is a need for more studies on the prevention and treatment of this compound-induced tumors, using various pharmacological, nutritional, and lifestyle interventions.
Méthodes De Synthèse
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide can be synthesized by the reaction of 3,4-dimethylphenol with N-(4-methylbenzyl)acetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of this compound is usually high, and the purity can be checked by HPLC or NMR analysis.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(4-methylbenzyl)acetamide has been extensively used in scientific research as a chemical carcinogen to induce tumors in laboratory animals. This compound is commonly used to study the mechanisms of carcinogenesis, tumor initiation, and promotion. It is also used to investigate the effects of various chemicals, drugs, and natural compounds on tumor development and progression.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-7-16(8-5-13)11-19-18(20)12-21-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOJQZMISNMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)




![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

